molecular formula C26H22N2O4 B2792237 (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate CAS No. 1464137-23-2

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate

Cat. No.: B2792237
CAS No.: 1464137-23-2
M. Wt: 426.472
InChI Key: UPUHOZJQHUIMOV-DEOSSOPVSA-N
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Description

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate is a useful research compound. Its molecular formula is C26H22N2O4 and its molecular weight is 426.472. The purity is usually 95%.
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Biological Activity

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoate, commonly referred to as Fmoc-Ala-Cyano, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C26H22N2O4
  • Molecular Weight : 426.46 g/mol
  • CAS Number : 1464137-23-2

The compound features a benzyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is often used in peptide synthesis. The presence of a cyano group suggests potential reactivity that may contribute to its biological activity.

The precise mechanism of action for this compound remains under investigation. However, compounds containing cyano groups are often implicated in various biological pathways, including:

  • Enzyme inhibition : Cyano groups can act as electrophiles, potentially interacting with nucleophilic sites on enzymes.
  • Neurotransmitter modulation : Similar compounds have been shown to affect neurotransmitter levels, influencing behaviors and neurochemical pathways.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing cytotoxic effects through apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Research utilizing zebrafish models has demonstrated that related compounds can modulate neurochemical pathways. For example, chronic administration of certain analogs resulted in altered levels of norepinephrine, dopamine, and serotonin in the brain . This suggests that this compound may also affect mood and anxiety-related behaviors.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell lines
NeuropharmacologicalAlters neurotransmitter levels in zebrafish
Enzyme InhibitionPotential interaction with enzyme active sites

Case Studies

  • Antitumor Efficacy :
    A study conducted on a series of Fmoc derivatives demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways through caspase activation.
  • Neurochemical Modulation :
    In a zebrafish model, chronic exposure to related compounds led to significant reductions in brain norepinephrine levels, suggesting anxiolytic-like effects. Behavioral assays indicated improved responses in anxiety tests following treatment with these compounds .

Properties

IUPAC Name

benzyl (2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c27-15-14-24(25(29)31-16-18-8-2-1-3-9-18)28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14,16-17H2,(H,28,30)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUHOZJQHUIMOV-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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